molecular formula C7H6BrFN2O B12857156 3-Bromo-5-fluorophenylurea

3-Bromo-5-fluorophenylurea

Cat. No.: B12857156
M. Wt: 233.04 g/mol
InChI Key: VEFYOGVYBHDQNB-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorophenylurea is a chemical compound with the molecular formula C7H6BrFN2O. It is a derivative of phenylurea, where the phenyl ring is substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluorophenylurea typically involves the reaction of 3-bromo-5-fluoroaniline with isocyanates. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Bromo-5-fluoroaniline+IsocyanateThis compound\text{3-Bromo-5-fluoroaniline} + \text{Isocyanate} \rightarrow \text{this compound} 3-Bromo-5-fluoroaniline+Isocyanate→this compound

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluorophenylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylureas, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-5-fluorophenylurea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluorophenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluorophenylurea
  • 3-Bromo-2-fluorophenylurea
  • 3-Chloro-5-fluorophenylurea

Uniqueness

3-Bromo-5-fluorophenylurea is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C7H6BrFN2O

Molecular Weight

233.04 g/mol

IUPAC Name

(3-bromo-5-fluorophenyl)urea

InChI

InChI=1S/C7H6BrFN2O/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12)

InChI Key

VEFYOGVYBHDQNB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)NC(=O)N

Origin of Product

United States

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